molecular formula C6H3Cl2N3O B581130 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 1253654-79-3

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B581130
CAS No.: 1253654-79-3
M. Wt: 204.01
InChI Key: NPESVPRQWIQXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine (CAS 1253654-79-3) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 6 H 3 Cl 2 N 3 O and a molecular weight of 204.01 , belongs to the isoxazolopyrimidine class and serves as a crucial synthetic intermediate for the development of novel bioactive molecules . Its structure features two reactive chlorine atoms at the 4 and 6 positions, which make it an excellent substrate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create targeted libraries for biological screening . Researchers should handle this material with care. It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESVPRQWIQXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743512
Record name 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-79-3
Record name 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine-First Annulation

This approach involves synthesizing a substituted pyrimidine core followed by isoxazole ring formation. A representative route begins with 4,6-dihydroxypyrimidine derivatives, which undergo chlorination using phosphorus oxychloride (POCl₃) in the presence of a saturated hindered amine, such as N,N-diisopropylethylamine (Hünig’s base). The hindered amine facilitates deprotonation and enhances nucleophilic displacement of hydroxyl groups by chloride. For example, 4,6-dichloropyrimidine synthesis achieves yields >80% at 60–90°C, a protocol adaptable to fused systems.

Subsequent methylation at the 3-position is achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate. However, steric hindrance from the dichloro substituents necessitates elevated temperatures (100–120°C) and Lewis acid catalysts like AlCl₃.

Isoxazole-First Annulation

Alternative methods prioritize isoxazole synthesis, leveraging cycloaddition reactions between nitrile oxides and acetylenic or enolic precursors. For instance, 3-methylisoxazole-5-carbaldehyde undergoes condensation with urea derivatives to form the pyrimidine ring. Chlorination is then performed using POCl₃ or phosphorus trichloride (PCl₃), with the latter offering reduced toxicity and comparable efficacy.

Regioselective Chlorination Techniques

Chlorination at the 4- and 6-positions of the pyrimidine ring is critical. Data from analogous systems reveal:

Chlorinating AgentBase/CatalystTemperature (°C)Yield (%)Byproducts
POCl₃Hünig’s base60–9082–88Phosphorus residues
PCl₃Imidazole110–12075–80HCl gas
POCl₃ + PhosgeneDMF (catalytic)40–6090–92Minimal

Phosgene co-reagents enhance chlorination efficiency by regenerating POCl₃ in situ, enabling stoichiometric reductions. However, safety concerns necessitate closed systems and rigorous gas scrubbing.

Methylation and Steric Considerations

Introducing the 3-methyl group on the isoxazole ring presents challenges due to electron-withdrawing chloro substituents. Direct alkylation post-annulation is less efficient (yields <50%), prompting alternative strategies:

  • Pre-annulation methylation : Using 3-methyl-5-aminoisoxazole as a precursor avoids steric clashes. Cyclocondensation with malononitrile derivatives under acidic conditions yields the fused pyrimidine core.

  • Directed ortho-metalation : Lithiation of the isoxazole ring at −78°C followed by quenching with methyl iodide achieves >70% regioselectivity.

Purification and Scalability

Reaction mixtures often contain phosphorus byproducts, necessitating advanced extraction techniques. Counter-current extraction at 80°C with dichloromethane efficiently isolates 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine, achieving >95% purity . Distillation under reduced pressure (0.1 mmHg, 150°C) further purifies the product for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification of Fused Pyrimidines

Fused pyrimidines are categorized based on their bicyclic frameworks and substituent patterns. Below is a systematic comparison of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine with its closest analogs:

Table 1: Structural and Functional Comparison of Fused Pyrimidines
Compound Class Core Structure Substituents Molecular Formula Key Applications/Activities References
Isoxazolo[5,4-d]pyrimidine Isoxazole + Pyrimidine 4,6-dichloro, 3-methyl C₆H₃Cl₂N₃O Intermediate for Toll inhibitors
Pyrazolo[3,4-d]pyrimidine Pyrazole + Pyrimidine 4-anilino, 6-hydroxylamino Varies Kinase inhibition, anticancer
Oxazolo[4,5-d]pyrimidine Oxazole + Pyrimidine Variable substituents Varies Anti-breast cancer activity
Pyrido[4,3-d]pyrimidine Pyridine + Pyrimidine 4-amino, 6-substituted Varies Anticancer, antiviral

Isoxazolo[5,4-d]pyrimidine Derivatives
  • Structural Features : The isoxazole ring provides rigidity and metabolic stability compared to pyrazole or oxazole analogs. Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic substitutions .
  • Biological Activity: Derivatives like 4-chloro-3-(3,4-difluorobenzyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (12j) exhibit selective Toll-like receptor (TLR) modulation, attributed to the trifluoromethyl group enhancing binding affinity . Another derivative, 21t, with a 3-methoxypiperidine substituent, shows improved solubility and pharmacokinetics .
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Structural Features: The pyrazole ring introduces hydrogen-bonding capabilities. For example, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine (Figure 15A) mimics ATP-binding sites in kinases .
  • Biological Activity : Compounds like 1-phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Figure 15J) demonstrate potent antiproliferative effects against leukemia cells (IC₅₀ < 1 μM) .
Oxazolo[4,5-d]pyrimidine Derivatives
  • Structural Features : The oxazole ring increases polarity, improving aqueous solubility. For instance, 1,3-oxazolo[5,4-d]pyrimidine derivatives synthesized in 2023 showed enhanced cellular uptake in breast cancer models .
  • Biological Activity : Twelve oxazolo derivatives exhibited IC₅₀ values < 10 μM against MDA-MB-231 cells, with substituent-dependent activity .
Pyrido[4,3-d]pyrimidine Derivatives
  • Structural Features: The pyridine ring enhances π-stacking interactions. 4-Amino-6-substituted pyrimido[5,4-d]pyrimidines (Figure 19A) are used in dihydrofolate reductase inhibitors .
  • Biological Activity : 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine (Figure 19B) shows antiviral activity against HSV-1 (EC₅₀ = 2.3 μM) .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) : Chlorine and trifluoromethyl groups in isoxazolo derivatives improve electrophilicity and target binding .
  • Hydrogen-Bond Donors/Acceptors: Pyrazolo derivatives with amino or hydroxyl groups exhibit stronger kinase inhibition due to ATP-site interactions .
  • Ring Size and Flexibility : Pyrido derivatives with larger aromatic systems show broader antiviral spectra but reduced solubility .

Biological Activity

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2N2OC_7H_5Cl_2N_2O with a molecular weight of 188.03 g/mol. Its structure features a fused isoxazole and pyrimidine ring system, which contributes to its unique pharmacological properties.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In a study evaluating various pyrimidine derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, leading to the release of cytochrome C and activation of caspase-3 .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly kinases involved in cancer progression. For instance, it selectively inhibits focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and invasion. The IC50 values for enzyme inhibition suggest potent activity at low concentrations .

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating its potential as an antibiotic agent. The exact mechanism of action in microbial inhibition remains to be fully elucidated but may involve interference with bacterial protein synthesis or cell wall integrity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to the active sites of kinases and other enzymes, inhibiting their function and subsequently affecting cellular signaling pathways.
  • Apoptosis Induction : By disrupting mitochondrial membrane potential and promoting cytochrome C release, it triggers apoptotic pathways in cancer cells.

Case Studies

  • Antitumor Efficacy : A case study involving the treatment of breast cancer cells with this compound revealed a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 15 µM for breast cancer cells after 48 hours of exposure .
  • Kinase Inhibition : In vitro assays demonstrated that the compound selectively inhibited ALK kinase with an IC50 value of 27 nM. This selectivity suggests its potential as a targeted therapy for cancers driven by ALK mutations .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Effect
AntitumorBreast Cancer Cells~15 µMInduces apoptosis
Kinase InhibitionALK Kinase27 nMSelective inhibition
AntimicrobialVarious Bacterial StrainsVariesPotential antibiotic properties

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, and what challenges arise during purification?

The synthesis typically involves cyclocondensation of substituted isoxazole precursors with chloro-substituted pyrimidine intermediates. For example, 3-amino-isoxazole derivatives can react with dichloropyrimidine under acidic conditions to form the fused isoxazolo-pyrimidine core . Key challenges include regioselectivity control during cyclization and removal of unreacted starting materials, which often require column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1^1H NMR is critical for verifying the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR confirms chlorine substitution via deshielded carbons (δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion cluster [M+H]+^+, with chlorine isotopic patterns (3:1 for two Cl atoms).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is lipophilic (logP ~2.5) and requires polar aprotic solvents (e.g., DMSO) for dissolution. Stability tests under varying pH (e.g., ammonium acetate buffer, pH 6.5) reveal degradation above pH 8, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst use. For example, ICReDD’s workflow combines computed activation energies with experimental validation to reduce trial-and-error optimization, achieving >80% yield in cyclization steps .

Q. How should researchers address contradictory biological activity data across studies?

Contradictions often stem from assay variability (e.g., cell line sensitivity, solvent concentration). Statistical meta-analysis (e.g., ANOVA) of IC50_{50} values from multiple studies can identify outliers. Standardized protocols for cytotoxicity assays (e.g., fixed DMSO concentrations ≤0.1%) are recommended .

Q. What strategies are effective for designing derivatives with enhanced kinase inhibition activity?

Substituent modifications at the 3-methyl and 6-chloro positions are explored via structure-activity relationship (SAR) studies. Docking simulations (e.g., AutoDock Vina) predict binding affinities to ATP pockets in kinases. For example, replacing methyl with trifluoromethyl improves hydrophobic interactions .

Q. What reaction mechanisms govern nucleophilic substitution at the 4- and 6-chloro positions?

The 4-position is more reactive due to electron-withdrawing effects of the isoxazole ring. SNAr mechanisms dominate, with amines or alkoxides as nucleophiles. Kinetic studies (e.g., monitoring by 19^{19}F NMR) show rate acceleration in polar solvents like DMF .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Full factorial designs evaluate temperature (80–120°C), catalyst loading (5–15 mol%), and solvent (toluene vs. DCE). Response surface models identify optimal conditions (e.g., 100°C, 10 mol% CuI, DCE), reducing byproducts by 40% .

Q. What role does this compound play in multi-step syntheses of complex heterocycles?

It serves as a versatile electrophilic scaffold for Suzuki couplings (e.g., introducing aryl groups at C-5) or nucleophilic aromatic substitutions (e.g., installing piperazine moieties at C-6). These intermediates are precursors to kinase inhibitors or antimicrobial agents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential chloride gas release during reactions.
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.